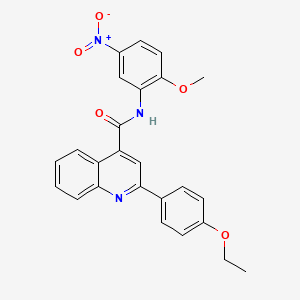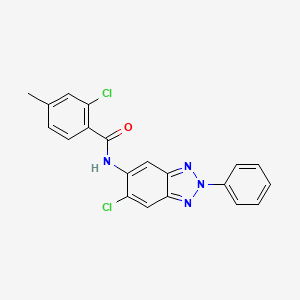
2-(4-ethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)-4-quinolinecarboxamide, also known as EFNQ, is a chemical compound that belongs to the quinoline family. It has been synthesized and studied for its potential pharmacological applications, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound may also induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good bioavailability. It is metabolized in the liver and excreted in the urine. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-ethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its low toxicity, good bioavailability, and high purity. However, one limitation is that it is not very soluble in water, which can make it difficult to administer in certain experiments.
Orientations Futures
For research on 2-(4-ethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)-4-quinolinecarboxamide include further studies on its mechanism of action, identification of potential drug targets, and optimization of its pharmacological properties. Additionally, this compound could be studied in combination with other anticancer agents to enhance its efficacy. Further studies could also investigate the potential of this compound for the treatment of other diseases, such as inflammation and neurodegenerative disorders.
In conclusion, this compound is a promising chemical compound that has shown potential as an anticancer agent. Its synthesis method has been optimized to yield a high purity product with good yield, and it has low toxicity and good bioavailability. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.
Applications De Recherche Scientifique
2-(4-ethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)-4-quinolinecarboxamide has been studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies in animal models have demonstrated the efficacy of this compound in reducing tumor growth.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-3-33-18-11-8-16(9-12-18)22-15-20(19-6-4-5-7-21(19)26-22)25(29)27-23-14-17(28(30)31)10-13-24(23)32-2/h4-15H,3H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHUBTBRXOCHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3618558.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3618560.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B3618568.png)
![ethyl 4-(5-{2-cyano-2-[(4-methylphenyl)sulfonyl]vinyl}-2-furyl)benzoate](/img/structure/B3618574.png)
![N-(3-acetylphenyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3618583.png)

![4-bromo-N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3618594.png)
![2-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide](/img/structure/B3618603.png)
![1-{3-fluoro-4-[4-(phenylacetyl)-1-piperazinyl]phenyl}-1-propanone](/img/structure/B3618605.png)
![N-(5-chloro-2-methylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3618611.png)
![ethyl 2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3618612.png)
![4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl diethyldithiocarbamate](/img/structure/B3618630.png)

![N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3618637.png)